Physicochemical Profiling & Technical Guide: 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride
Physicochemical Profiling & Technical Guide: 2-(Piperidin-4-ylmethyl)pyrazine Dihydrochloride
Topic: Physicochemical properties of 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride is a specialized heterocyclic building block utilized extensively in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1] Structurally, it consists of a pyrazine ring linked via a methylene bridge to the C4 position of a piperidine ring.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic accessibility, and handling protocols.[1] Unlike simple amines, the interplay between the strongly basic piperidine and the electron-deficient pyrazine ring creates a unique ionization and solubility profile critical for optimizing pharmacokinetics in early-stage drug discovery.[1]
Chemical Identity & Structural Specifications[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride |
| CAS Number | 1361114-88-6 |
| Molecular Formula | C₁₀H₁₅N₃[1] · 2HCl |
| Molecular Weight | 250.17 g/mol (Salt); 177.25 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Stoichiometry | 1:2 (Base : HCl) |
| SMILES | C1CNCCC1CC2=CN=CC=N2.Cl.Cl |
Physicochemical Profile
Ionization & pKa Dynamics
The molecule possesses two distinct nitrogenous centers with vastly different acid-base behaviors.[1] Understanding this dissociation profile is vital for buffer selection during HPLC analysis and biological assay formulation.[1]
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Center A (Piperidine Nitrogen): A secondary aliphatic amine.[1]
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Center B (Pyrazine Nitrogens): Electron-deficient heteroaromatic nitrogens.[1]
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Behavior: These nitrogens are extremely weak bases due to the electron-withdrawing nature of the aromatic ring.[1] In the dihydrochloride salt form, the pyrazine ring is protonated only due to the presence of strong acid (HCl) in the solid lattice. Upon dissolution in water (pH > 2), the pyrazine proton rapidly dissociates, leaving the ring neutral.[1]
Implication: In aqueous solution at neutral pH, the species exists primarily as a monocation (protonated piperidine), despite being supplied as a dihydrochloride salt.[1]
Solubility & Lipophilicity[1]
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Aqueous Solubility: High (>50 mg/mL).[1] The dihydrochloride salt lattice breaks down readily in water, driven by the solvation energy of the chloride ions and the piperidinium cation.
-
Organic Solubility:
-
Lipophilicity (LogD):
Visualizing the Ionization States
The following diagram illustrates the species distribution across the pH scale. Note that the "Dihydrochloride" solid corresponds to the species dominant only at pH < 0.[1]
Figure 1: pH-dependent ionization species.[1] The commercial dihydrochloride form releases the pyrazine proton immediately upon dissolution in neutral buffers.[1]
Technical Synthesis Protocol
Expertise & Experience Note: While direct alkylation of piperidine is possible, it often leads to over-alkylation. The most robust route for generating the C-C bond between the pyrazine methyl and the piperidine C4 is via metallation-condensation , followed by reduction.[1] This ensures regioselectivity.[1]
Step-by-Step Methodology
Reagents: 2-Methylpyrazine, Lithium Diisopropylamide (LDA), N-Boc-4-piperidone, Thionyl Chloride (SOCl₂), Palladium on Carbon (Pd/C).[1]
-
Lithiation (C-C Bond Formation):
-
Dehydration & Reduction:
-
Deprotection & Salt Formation:
-
Dissolve the Boc-protected intermediate in 1,4-dioxane.[1]
-
Add 4M HCl in dioxane (excess).[1] Stir at room temperature for 2 hours.
-
Precipitate with diethyl ether.[1] The highly polar dihydrochloride salt will crystallize.[1]
-
Validation: Check melting point and Chloride content titration (AgNO₃) to confirm stoichiometry.
-
Figure 2: Synthetic workflow via the metallation-condensation route, ensuring regiochemical integrity.
Analytical Characterization & Handling
HPLC Method Development
Standard C18 methods often fail for this molecule due to the lack of retention of the polar piperidinium cation.
-
Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a High-pH stable C18 (e.g., XBridge C18).[1]
-
Mobile Phase (High pH C18):
-
Detection: UV at 260 nm (Pyrazine absorption maximum).[1]
NMR Interpretation[1]
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¹H NMR (D₂O):
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Pyrazine Protons: Two doublets and a singlet in the aromatic region (8.3 – 8.6 ppm).[1]
-
Bridge Protons: A doublet (approx 2.8 ppm) connecting the rings.[1]
-
Piperidine Protons: Multiplets in the 1.5 – 3.5 ppm range.[1] The protons adjacent to nitrogen will be deshielded (~3.0-3.5 ppm) due to the positive charge.[1]
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Handling & Storage[1]
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Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic . It will absorb atmospheric moisture, leading to deliquescence.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
References
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Chemical Identity & CAS: Echemi Database. "2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride Product Details."[1] Accessed 2024.[1] Link
-
Pyrazine Synthesis (General): ScienceMadness & Literature. "General methods for alkyl-pyrazine synthesis via condensation." Link
-
Piperidine pKa Data: University of Regina. "pKa Values of Some Piperazines and Piperidines at Different Temperatures." Journal of Chemical & Engineering Data, 2009. Link
-
Analogous Synthesis (Pyridine/Piperidine): Organic Syntheses. "Synthesis of substituted piperidines via reduction of pyridine precursors." Link
-
Solubility & Salt Forms: BenchChem Technical Guides. "Solubility Profile of Piperidine Derivatives." Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide | C10H16N4O2S | CID 71645961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amphray.com [amphray.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. ias.ac.in [ias.ac.in]
- 6. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
